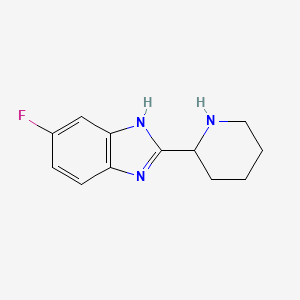

5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-2-piperidin-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFCKKIVCAMLFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660439 | |

| Record name | 6-Fluoro-2-(piperidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885275-05-8 | |

| Record name | 6-Fluoro-2-(2-piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(piperidin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(2-piperidinyl)-1H-benzimidazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the novel heterocyclic compound, 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole. This molecule, distinguished by its unique combination of a fluorinated benzimidazole core and a piperidine moiety, is a compound of significant interest in contemporary medicinal chemistry. The strategic incorporation of a fluorine atom is known to enhance pharmacological properties such as metabolic stability and binding affinity, making this scaffold a promising starting point for the development of new therapeutic agents. This document serves as a technical resource, offering field-proven insights into its synthesis, characterization, and handling.

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture that marries the aromatic, electron-rich benzimidazole system with the saturated, conformationally flexible piperidine ring. The fluorine substituent at the 5-position of the benzimidazole ring significantly influences the molecule's electronic properties and its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885275-05-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄FN₃ | [1] |

| Molecular Weight | 219.26 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| SMILES Code | FC1=CC=C2NC(C3NCCCC3)=NC2=C1 | [1] |

Synthesis and Reaction Pathways

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a logical synthetic approach involves the condensation of 4-fluoro-1,2-phenylenediamine with piperidine-2-carboxylic acid.

This reaction is typically facilitated by a dehydrating agent or carried out under high-temperature conditions to drive the cyclization. The choice of solvent and catalyst can significantly impact the reaction yield and purity of the final product.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route via condensation reaction.

Experimental Protocol: A General Approach

While a specific, validated protocol for the synthesis of this compound is not publicly available, the following general procedure for the synthesis of 2-substituted benzimidazoles can be adapted. This protocol is based on established methodologies for similar condensations.

Objective: To synthesize this compound.

Materials:

-

4-fluoro-1,2-phenylenediamine

-

Piperidine-2-carboxylic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (as a condensing agent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1 equivalent) and piperidine-2-carboxylic acid (1.1 equivalents).

-

Add polyphosphoric acid (or a suitable alternative) to the flask in a quantity sufficient to ensure a stirrable mixture.

-

Heat the reaction mixture with stirring at a temperature typically ranging from 150-200 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Piperidine-2-carboxylic acid in slight excess: To ensure the complete consumption of the more valuable diamine starting material.

-

Polyphosphoric acid: Acts as both a solvent and a powerful dehydrating agent to facilitate the cyclization reaction.

-

Neutralization with sodium bicarbonate: To neutralize the strong acid and allow for the extraction of the basic benzimidazole product into an organic solvent.

-

Column chromatography: Essential for the removal of unreacted starting materials and any side products to obtain a compound of high purity suitable for further analysis and biological testing.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure. Chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data for this compound, which would be essential for its definitive characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring, with coupling patterns influenced by the fluorine substituent. The protons of the piperidine ring will appear in the aliphatic region, and their chemical shifts and multiplicities will depend on their diastereotopic relationships and conformational mobility. The N-H protons of both the benzimidazole and piperidine rings will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the benzimidazole ring, with the carbon directly attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons of the piperidine ring will resonate in the upfield region.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations for the benzimidazole and piperidine moieties (typically in the range of 3200-3400 cm⁻¹).

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.

-

C-F stretching vibration.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or other soft ionization techniques: The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 220.12, corresponding to the molecular formula C₁₂H₁₅FN₃⁺. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement to confirm the elemental composition.

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise for applications in drug discovery and development. The benzimidazole core is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. The addition of a piperidine ring can enhance solubility and provide a vector for interaction with specific biological targets. The fluorine atom can improve metabolic stability and binding affinity.

Based on the known activities of related fluoro-benzimidazole and piperidine-containing compounds, potential therapeutic areas for derivatives of this scaffold include:

-

Oncology: As potential anticancer agents.[4]

-

Neurology: For the treatment of neurological disorders.[4]

Diagram 2: Logical Relationship of Structural Features to Potential Biological Activity

Caption: Key structural components and their contributions.

Handling and Storage

For laboratory use, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability.[1]

Conclusion

This compound is a fascinating heterocyclic compound with significant potential for further exploration in medicinal chemistry. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties and a practical approach to its synthesis, serving as a valuable resource for researchers in the field. Further experimental work is required to fully elucidate its physicochemical properties and to explore its biological activity in various therapeutic areas.

References

As comprehensive, publicly available, peer-reviewed articles detailing the specific synthesis and full characterization of this compound are not readily identifiable, this reference list includes sources for the compound's existence, general synthetic methodologies for related compounds, and information on the properties and applications of the benzimidazole scaffold.

Sources

biological activity of fluorinated benzimidazole derivatives

An In-depth Technical Guide to the Biological Activity of Fluorinated Benzimidazole Derivatives

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its structural similarity to natural purines.[1][2][3] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool in drug discovery, profoundly enhancing the pharmacological profile of the resulting derivatives. This guide provides a comprehensive exploration of the biological activities of fluorinated benzimidazoles, intended for researchers, scientists, and drug development professionals. We will dissect the causal effects of fluorination on physicochemical properties, survey the broad spectrum of therapeutic activities, analyze structure-activity relationships, and provide validated experimental protocols for their synthesis and evaluation.

The Rationale for Fluorination: Enhancing the Benzimidazole Core

The introduction of fluorine—the most electronegative element—into an organic molecule is not a trivial substitution. It imparts a unique combination of electronic and steric properties that can dramatically alter a compound's biological behavior.[4][5][6] The decision to fluorinate a benzimidazole derivative is a deliberate strategy to optimize its drug-like properties.

-

Modulation of Physicochemical Properties: Fluorination significantly impacts lipophilicity, metabolic stability, and basicity (pKa). The strong carbon-fluorine (C-F) bond can shield adjacent sites from metabolic attack by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[5][7][8] Furthermore, fluorine's ability to increase lipophilicity can enhance a molecule's capacity to cross cellular membranes and the blood-brain barrier—a critical feature for neuroactive agents.[7]

-

Enhanced Target Binding: The polarized C-F bond can engage in unique, favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can lead to increased binding affinity and selectivity.[5] This is crucial for designing potent and specific inhibitors for enzymes like kinases.

Caption: The "Fluorine Effect" on key physicochemical properties of benzimidazole derivatives.

A Spectrum of Therapeutic Applications

Fluorinated benzimidazoles exhibit a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of human diseases.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Fluorinated benzimidazoles have demonstrated significant potential as both antibacterial and antifungal compounds.[2]

-

Mechanism and Potency: The presence of an electron-withdrawing fluorine atom on a phenyl ring attached to the benzimidazole core generally increases antimicrobial activity.[9] This is often attributed to enhanced cell penetration and potentially the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.[9][10]

-

Structure-Activity Relationship (SAR): Studies have shown that the position of the fluorine atom is critical. For instance, compounds with a fluorine atom in the meta-position of a 2-phenyl ring have shown high activity against Gram-negative bacteria. The combination of fluorination with other substitutions, such as a methyl group at the 5-position of the benzimidazole ring, can further enhance antifungal activity.

| Compound Class | Target Organism | Activity (MIC, µg/mL) | Reference |

| 2-(m-fluorophenyl)-benzimidazoles | Bacillus subtilis | 7.81 | |

| 5-methyl-2-(m-fluorophenyl)-benzimidazole | Gram-negative bacteria | 31.25 | |

| 2,4-difluorobenzyl-benzimidazole | Candida albicans | 16-32 | [11] |

| Trifluoromethyl-substituted benzimidazole | Candida albicans | High |

Anticancer Activity

Benzimidazole derivatives are a well-established scaffold for anticancer agents, and fluorination often enhances their potency and selectivity.[12][13][14]

-

Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[15] Fluorinated benzimidazoles have been developed as potent inhibitors of targets like Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[12][16] The fluorine atom can form critical interactions within the ATP-binding pocket of the kinase, leading to potent and selective inhibition.

-

Induction of Apoptosis: Several fluorinated benzimidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by activating caspases.[12]

-

Cytotoxicity: These compounds demonstrate micromolar to nanomolar inhibition against a variety of cancer cell lines, including breast (MCF-7), leukemia (K-562), and liver (HepG2) cancers.[12][17]

Caption: Inhibition of the FLT3 signaling pathway by a fluorinated benzimidazole derivative.

Antiviral Activity

The benzimidazole scaffold is present in several antiviral drugs, and fluorinated analogues have shown promise against a range of viruses, particularly RNA viruses.

-

Spectrum of Activity: Derivatives have demonstrated potent activity against Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5).[18] For example, certain 2-benzylbenzimidazoles and 2-trifluoromethylbenzimidazoles were found to be as potent or more potent than reference drugs in cell-based assays.[18] The broad activity suggests these scaffolds could be starting points for developing agents against multiple viral pathogens.[18][19]

Neuroprotective and Diagnostic Applications

Fluorination enhances the ability of benzimidazoles to cross the blood-brain barrier, making them highly suitable for applications targeting the central nervous system (CNS).[7][20]

-

Inhibition of β-Secretase (BACE1): In the context of Alzheimer's disease, fluorinated benzimidazoles have been designed as inhibitors of β-secretase, an enzyme critical to the formation of amyloid-β plaques.[21]

-

Amyloid Fibril Detection: A novel application is their use as fluorescent probes for detecting amyloid fibrils, a hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's.[22] Specific fluorinated benzimidazoles bind to α-synuclein and Aβ42 amyloid aggregates with exceptional affinity and sensitivity, in some cases surpassing the gold standard, Thioflavin-T, without interfering with fibrillation kinetics or exhibiting cytotoxicity.[22][23] This opens avenues for their use as superior diagnostic tools.

Experimental Methodologies: A Self-Validating Approach

To ensure scientific integrity, protocols for the synthesis and evaluation of these compounds must be robust and reproducible.

General Synthesis Workflow

The most common and efficient method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[24][25] The use of a fluorinated o-phenylenediamine is the key step to introduce the fluorine atom into the desired position on the benzene portion of the scaffold.

Caption: A generalized workflow for the synthesis of fluorinated benzimidazoles.

Protocol: Synthesis of a 2-(Fluorophenyl)benzimidazole Derivative

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the appropriate fluorinated o-phenylenediamine in ethanol.

-

Addition: Add 1.1 equivalents of a selected fluoro-substituted benzaldehyde to the solution.

-

Reaction: Add a catalytic amount of an oxidizing agent (e.g., sodium metabisulfite) and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, further purify the compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol provides a reliable method for assessing a compound's ability to inhibit cancer cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzimidazole test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Outlook

The strategic fluorination of the benzimidazole scaffold is a proven and highly effective strategy in modern drug discovery. The unique properties imparted by fluorine—enhanced metabolic stability, improved membrane permeability, and potent target interactions—have led to the development of derivatives with significant antimicrobial, anticancer, antiviral, and neuroprotective activities.[7][12][18] The future of this chemical class is bright, with ongoing research focused on several key areas:

-

Target Specificity: Designing next-generation compounds with higher selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

-

Multitarget Agents: Developing single compounds that can inhibit multiple disease-relevant targets simultaneously, a promising strategy for complex diseases like cancer.[15]

-

Diagnostic Tools: Expanding the use of fluorinated benzimidazoles as highly sensitive PET imaging agents (using ¹⁸F) and fluorescent probes for the early diagnosis of neurodegenerative diseases.[5][7]

By leveraging a deep understanding of structure-activity relationships and the fundamental principles of medicinal chemistry, fluorinated benzimidazoles will undoubtedly continue to be a rich source of novel therapeutic and diagnostic agents.

References

- Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Bhambra, A. S., et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro.

- Marinescu, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PubMed Central.

- Pravin, N., et al. (2020). Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T. PubMed.

- Costa, C., et al. (Year not listed). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Source not listed.

- Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2025). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.

- Asad, M. H. H., et al. (2019). Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. PubMed.

- Unnamed Author. (Year not listed).

- Unnamed Author. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. IJCRT.org.

- Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.

- Unnamed Author. (2025). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).

- Al-Ostoot, F. H., et al. (2022).

- Unnamed Author. (2020). Benzimidazole‐based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin‐T.

- Al-Majid, A. M., et al. (Year not listed).

- I. M. Scott, et al. (Year not listed).

- Lee, Y., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. PubMed.

- Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.

- Jasim, K. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central.

- Bhambra, A. S., et al. (2016). Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. OUCI.

- Betti, C., et al. (Year not listed). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed.

- Spasov, A. A., et al. (2002).

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry.

- Unnamed Author. (Year not listed). Structure activity relationship of benzimidazole derivatives.

- Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. PubMed.

- Unnamed Author. (Year not listed). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source not listed.

- Unnamed Author. (2025). Importance of Fluorine in Benzazole Compounds.

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 9. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro [ouci.dntb.gov.ua]

- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzimidazole-based fluorophores for the detection of amyloid fibrils with higher sensitivity than Thioflavin-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

- 25. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole: A Technical Guide to Biological Target Identification and Validation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. The introduction of a fluorine atom and a piperidine moiety, as seen in 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole, is anticipated to enhance potency, selectivity, and pharmacokinetic properties. While this specific molecule remains largely uncharacterized in public literature, its structural similarity to known bioactive compounds provides a strong rationale for investigating its potential therapeutic targets. This in-depth technical guide outlines a strategic, hypothesis-driven approach to elucidate the biological targets of this compound, focusing on two high-probability pathways: NF-κB-mediated inflammation and histamine receptor signaling. We provide detailed, field-proven experimental protocols for target identification and validation, empowering research teams to unlock the therapeutic promise of this novel compound.

Introduction: The Rationale for Target Discovery

The fusion of a benzimidazole core with a piperidine ring has given rise to a plethora of compounds with significant therapeutic applications, notably in the realms of oncology and neurology. The strategic placement of a fluorine atom on the benzimidazole ring is a well-established medicinal chemistry tactic to modulate electronic properties, metabolic stability, and binding affinity. Given that analogs of this compound have reported anti-inflammatory and antihistaminic activities, a logical starting point for target identification is to explore these pathways.

This guide is structured to provide a comprehensive roadmap for the investigation of this compound, moving from broad, unbiased target discovery to specific, hypothesis-driven validation.

Hypothesis-Driven Target Exploration

Based on the known bioactivities of structurally related piperidinyl-benzimidazole derivatives, we propose two primary hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Inhibition of the NF-κB Signaling Pathway. Many benzimidazole-containing compounds exhibit anti-inflammatory properties. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases.[1][2] We hypothesize that this compound may interact with one or more protein components of this pathway, leading to a downstream reduction in pro-inflammatory gene expression.

-

Hypothesis 2: Antagonism of the Histamine H1 Receptor. Several 2-(piperidin-3-yl)-1H-benzimidazoles have been identified as selective H1-antihistamines.[3] The histamine H1 receptor, a G-protein-coupled receptor (GPCR), is a primary mediator of allergic responses.[4] We hypothesize that this compound may act as an antagonist at the H1 receptor, blocking histamine-induced signaling.

Unbiased Target Identification: A Modern Proteomics Approach

To cast a wide net and identify potential binding partners of our compound without preconceived bias, we will employ a state-of-the-art, label-free chemical proteomics technique: Drug Affinity Responsive Target Stability (DARTS).[5][6][7][8][9] The principle behind DARTS is that the binding of a small molecule to its protein target can confer stability to the protein, making it more resistant to proteolytic degradation.

Detailed Experimental Protocol for DARTS

Objective: To identify the protein targets of this compound in a complex cell lysate.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies)

-

Cell lysis buffer (e.g., M-PER reagent)

-

Protease inhibitor cocktail

-

This compound

-

Protease (e.g., thermolysin or pronase)

-

SDS-PAGE gels and reagents

-

Mass spectrometer

Procedure:

-

Cell Lysate Preparation:

-

Culture and harvest cells.

-

Lyse cells in a suitable lysis buffer supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

-

Compound Incubation:

-

Aliquot the cell lysate into multiple tubes.

-

To one set of tubes, add this compound to the desired final concentration.

-

To a control set of tubes, add the vehicle (e.g., DMSO) at the same final concentration.

-

Incubate all tubes to allow for compound-protein binding.

-

-

Protease Digestion:

-

Prepare a fresh stock solution of the chosen protease.

-

Add the protease to both the compound-treated and vehicle-treated lysates. A range of protease concentrations should be tested to find the optimal condition for partial digestion.

-

Incubate the reactions to allow for proteolysis.

-

-

Quenching and Sample Preparation:

-

Stop the digestion by adding a protease inhibitor or by heat inactivation.

-

Prepare the samples for SDS-PAGE analysis by adding loading buffer.

-

-

SDS-PAGE and Protein Visualization:

-

Run the digested samples on an SDS-PAGE gel to separate the proteins by molecular weight.

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

-

-

Analysis and Mass Spectrometry:

-

Compare the protein banding patterns between the compound-treated and vehicle-treated lanes.

-

Proteins that are protected from degradation by the compound will appear as more intense bands in the compound-treated lanes.

-

Excise the protein bands of interest from the gel.

-

Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

-

Diagram: Experimental Workflow for DARTS

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

4.1.1. Detailed Experimental Protocol for Western Blot Analysis of NF-κB Activation

Objective: To determine if this compound inhibits the activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the nuclear translocation of p65.

Materials:

-

RAW 264.7 macrophages

-

Lipopolysaccharide (LPS) as a stimulant

-

This compound

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

-

Secondary antibodies (HRP-conjugated)

-

Reagents for cell lysis and subcellular fractionation

-

SDS-PAGE and Western blot equipment and reagents

Procedure:

-

Cell Treatment:

-

Seed RAW 264.7 cells and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with LPS to activate the NF-κB pathway. Include an unstimulated control group.

-

-

Cell Lysis and Subcellular Fractionation:

-

For analysis of IκBα phosphorylation, prepare whole-cell lysates.

-

For analysis of p65 translocation, perform subcellular fractionation to separate the cytoplasmic and nuclear fractions. Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to confirm the purity of the fractions.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate or fraction.

-

-

SDS-PAGE and Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the appropriate primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phospho-IκBα to total IκBα.

-

Normalize the levels of nuclear p65 to the nuclear loading control (Lamin B1) and cytoplasmic p65 to the cytoplasmic loading control (β-actin).

-

Compare the results from the compound-treated groups to the LPS-stimulated control group.

-

Expected Outcome: If the compound inhibits the NF-κB pathway, a dose-dependent decrease in LPS-induced IκBα phosphorylation and p65 nuclear translocation will be observed.

Validation of Histamine H1 Receptor Antagonism

If the DARTS experiment suggests an interaction with the Histamine H1 receptor, a competitive radioligand binding assay is the gold standard for validation.

Diagram: Histamine H1 Receptor Signaling Pathway

Caption: Simplified diagram of the Histamine H1 Receptor signaling pathway.

4.2.1. Detailed Experimental Protocol for H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human Histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing the human H1 receptor.

-

Radioligand (e.g., [³H]pyrilamine).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like astemizole).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Assay Setup:

-

In a multi-well plate, add the cell membrane preparation, radioligand at a fixed concentration, and assay buffer.

-

Add increasing concentrations of this compound to the experimental wells.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known H1 antagonist).

-

-

Incubation:

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Expected Outcome: If the compound is an H1 receptor antagonist, it will competitively inhibit the binding of the radioligand in a dose-dependent manner, allowing for the determination of its binding affinity (Ki).

Data Presentation and Interpretation

All quantitative data from the validation experiments should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Potential Quantitative Data Summary

| Assay | Parameter | This compound | Positive Control |

| NF-κB Inhibition | |||

| p-IκBα Western Blot | IC50 (µM) | Experimental Value | Known Inhibitor IC50 |

| p65 Nuclear Translocation | IC50 (µM) | Experimental Value | Known Inhibitor IC50 |

| H1 Receptor Binding | |||

| [³H]pyrilamine Binding | IC50 (µM) | Experimental Value | Astemizole IC50 |

| Ki (µM) | Calculated Value | Astemizole Ki |

Conclusion: A Path Forward

This technical guide provides a robust and scientifically rigorous framework for the initial characterization of the biological targets of this compound. By combining unbiased, discovery-phase proteomics with hypothesis-driven validation in key signaling pathways, researchers can efficiently and effectively elucidate the mechanism of action of this promising compound. The detailed protocols and conceptual diagrams herein are intended to serve as a practical resource for drug development professionals, accelerating the journey of novel chemical entities from the laboratory to the clinic. The insights gained from these studies will be pivotal in guiding future lead optimization efforts and in defining the therapeutic landscape where this compound may ultimately make a significant impact.

References

- Ghosh, S., & Karin, M. (2002). Missing pieces in the NF-κB puzzle. Cell, 109(2 Suppl), S81-96.

-

Wikipedia. (2024). Histamine H1 receptor. Retrieved from [Link]

- Kashyap, D., Tuli, H. S., & Yerer, G. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 25(14), 3293.

- Gilmore, T. D. (2006). Introduction to NF-κB: players, pathways, perspectives. Oncogene, 25(51), 6680-6684.

- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489-498.

- Thurmond, R. L., Gelfand, E. W., & Ram, P. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature Reviews Drug Discovery, 7(1), 41-53.

- Ivanenkov, Y. A., Balakin, K. V., & Lavrovsky, Y. (2011). Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. Mini reviews in medicinal chemistry, 11(14), 1236-1253.

- Leurs, R., Smit, M. J., & Timmerman, H. (1995). Molecular properties and signalling pathways of the histamine H1 receptor. Pharmacology & therapeutics, 66(3), 413-463.

- Nakagomi, M., et al. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences, 19(11), 3589.

-

Creative Diagnostics. (n.d.). NF-κB Small Molecule Guide. Retrieved from [Link]

- Zhang, T., et al. (2016). Drug Affinity Responsive Target Stability (DARTS) Assay to Detect Interaction Between a Purified Protein and a Small Molecule. In Plant Chemical Genomics (pp. 149-157). Humana Press, New York, NY.

- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. In Chemical Proteomics (pp. 29-42). Humana Press.

-

Bio-Techne. (n.d.). Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. Retrieved from [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? Retrieved from [Link]

- Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & medicinal chemistry letters, 20(9), 2916-2919.

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]

- Oeckinghaus, A., & Ghosh, S. (2009). The Puzzling Story of NF-κB Activation. Cold Spring Harbor perspectives in biology, 1(4), a000062.

- Pauli, G. F., et al. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC North America, 38(3), 142-153.

- Awouters, F., et al. (1983). New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of medicinal chemistry, 26(10), 1361-1368.

-

GE Healthcare. (n.d.). Affinity Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of NF-kB and pNF-kB. Protein expression of NF-kB.... Retrieved from [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]

- Awouters, F., et al. (1983). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of medicinal chemistry, 26(10), 1353-1360.

-

Shimadzu Scientific Instruments. (2022, May 5). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products [Video]. YouTube. Retrieved from [Link]

-

protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Retrieved from [Link]

- Yevich, J. P., et al. (1992). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of medicinal chemistry, 35(23), 4516-4523.

- Google Patents. (n.d.). CZ172397A3 - Novel benzimidazole derivatives with antihistaminic activity.

Sources

- 1. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 5. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 6. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 7. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]

- 8. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole (CAS 885275-05-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole, identified by CAS number 885275-05-8. As a member of the pharmacologically significant benzimidazole class, this compound incorporates a fluorine atom and a piperidine moiety, structural features known to enhance drug-like properties. This document explores its potential as a scaffold in drug discovery, with a particular focus on its prospective anti-inflammatory, anticancer, and antimicrobial applications, drawing parallels with structurally related compounds. Detailed synthetic protocols, mechanistic considerations, and experimental workflows are presented to facilitate further research and development of this promising heterocyclic compound.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for a range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1] The versatility of the benzimidazole ring system, with its potential for substitution at various positions, allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole, possesses two key structural modifications that are of significant interest in drug design. The fluorine atom at the 5-position of the benzimidazole ring can enhance metabolic stability, binding affinity, and membrane permeability. The piperidine ring at the 2-position can influence solubility, receptor interaction, and overall pharmacokinetic profile. This guide will delve into the specific attributes of this compound, providing a foundation for its further exploration as a potential therapeutic agent.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole is presented in the table below.

| Property | Value | Source |

| CAS Number | 885275-05-8 | [2] |

| Chemical Name | 5-Fluoro-2-(piperidin-2-yl)-1H-benzoimidazole hydrochloride | [2] |

| Molecular Formula | C₁₂H₁₄FN₃ | ChemicalBook |

| Molecular Weight | 219.26 g/mol | ChemicalBook |

| Appearance | Solid (form not specified) | --- |

| Storage | 2-8°C | ChemicalBook |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis for 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole has not been found in publicly available literature, a general and robust synthetic strategy for 2-substituted benzimidazoles can be proposed based on well-established chemical principles. The most common and effective method involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.

Proposed Synthetic Pathway

A plausible synthetic route to 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole would involve the condensation of 4-fluoro-1,2-phenylenediamine with piperidine-2-carboxylic acid. This reaction is typically acid-catalyzed and proceeds via a cyclodehydration mechanism.

Caption: Proposed synthesis of 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzimidazoles

The following is a generalized experimental protocol that can be adapted for the synthesis of the target compound.

Step 1: Condensation and Cyclization

-

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, or a high-boiling point solvent like N,N-dimethylformamide), add piperidine-2-carboxylic acid (1.1 eq).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole.

Potential Biological Activities and Mechanism of Action

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of benzimidazole derivatives. A study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which are structurally analogous to the compound of interest, demonstrated significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 macrophages.[3] One of the most potent compounds from this study, compound 6e, exhibited an IC₅₀ of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition.[3] The anti-inflammatory mechanism of these compounds was suggested to involve the restoration of the phosphorylation level of IκBα and the protein expression of p65 NF-κB.[3]

Caption: Postulated anti-inflammatory mechanism of action.

Anticancer Activity

The benzimidazole scaffold is a common feature in many anticancer agents.[4][5] The presence of a fluorine atom in such structures has been shown to enhance their antiproliferative activity. For instance, a series of fluoro-substituted benzimidazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds showing high selectivity towards cancer cells over normal cells. The anticancer mechanisms of benzimidazole derivatives are diverse and can include the inhibition of tubulin polymerization, topoisomerase inhibition, and the modulation of various signaling pathways involved in cell proliferation and apoptosis.[5]

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents. Their mechanism of action in microorganisms often involves the inhibition of essential cellular processes. The structural similarity of 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole to other bioactive benzimidazoles suggests it may also possess antimicrobial properties. A study on 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives reported moderate to good antimicrobial activity against various bacterial and fungal strains.[6]

Future Directions and Conclusion

5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole (CAS 885275-05-8) represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Based on the well-established pharmacological importance of the benzimidazole scaffold and the advantageous structural features of this particular derivative, further investigation is highly warranted.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed and optimized synthetic protocol for 5-Fluoro-2-(piperidin-2-yl)-1H-benzo[d]imidazole, along with comprehensive characterization of its spectral and physical properties.

-

In-depth Biological Evaluation: Systematic screening of the compound against a panel of cancer cell lines, inflammatory markers, and microbial strains to elucidate its specific biological activities and determine its potency (e.g., IC₅₀/MIC values).

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to identify key structural determinants for optimal activity and to develop lead compounds for further preclinical development.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., & Barakat, A. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 26(11), 3373. [Link]

-

Li, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(5), 557-564. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2861-2880. [Link]

-

Parmar, T. H., Sangani, C. B., Parmar, N. D., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

-

Rashid, M., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Research Notes, 12(1), 63. [Link]

-

Ersan, R. H., & Duran, N. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Bioorganic & Medicinal Chemistry Reports, 4(1), 10-17. [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). A review on the versatile applications of benzimidazole-based compounds. RSC Advances, 5(21), 16059-16086.

-

Shukla, P., Singh, A., & Kumar, R. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals, 15(8), 989. [Link]

-

Parmar, T. H., Sangani, C. B., Parmar, N. D., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

Sources

- 1. 5-FLUORO-2-PIPERIDIN-3-YL-1H-BENZOIMIDAZOLE | 885275-03-6 [amp.chemicalbook.com]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Profiling of 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole

Preamble: Charting the Course for a Promising Heterocycle

In the landscape of medicinal chemistry, the benzimidazole scaffold remains a cornerstone for the development of novel therapeutics. The introduction of a fluorine atom and a piperidine moiety, as seen in 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole, creates a molecule of significant interest, with potential applications in oncology and neurology.[1][2][3][4] However, the journey from a promising hit to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals tasked with characterizing this compound. We will move beyond rote procedures to explore the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. The protocols and principles outlined herein are designed to build a comprehensive profile of the molecule, enabling informed decisions in lead optimization, formulation development, and regulatory submission.

Physicochemical Landscape: A Structural Analysis

The behavior of this compound in a biological system is dictated by its structure. The fusion of a benzimidazole core, a basic piperidine ring, and an electronegative fluorine atom creates a unique physicochemical profile.

-

Benzimidazole Core: This aromatic, heterocyclic system is a weak base and can also act as a weak acid. It is prone to π-π stacking and is a common pharmacophore.

-

Piperidine Moiety: This saturated heterocycle imparts a significant degree of basicity to the molecule, suggesting that its solubility will be highly dependent on pH.

-

Fluorine Substitution: The fluorine atom at the 5-position modifies the electronic properties of the benzimidazole ring, potentially impacting its pKa, lipophilicity, and metabolic stability.

A summary of the predicted and known properties of similar compounds is presented below.

| Property | Value / Information | Anticipated Influence |

| Molecular Formula | C₁₂H₁₄FN₃ | --- |

| Molecular Weight | 219.26 g/mol | Influences diffusion and membrane permeability. |

| Appearance | Likely a solid, grey to brownish powder.[1] | Physical state for handling and formulation. |

| pKa (Predicted) | Basic pKa ~8-9 (Piperidine N), Acidic pKa >10 (Benzimidazole N-H) | Governs ionization state and pH-dependent solubility. |

| LogP (Predicted) | Moderate | Balances aqueous solubility and membrane permeability. |

Note: The data presented is based on closely related analogs and computational predictions, as specific experimental data for the 2-piperidin-2-yl isomer is not publicly available. Buyer assumes responsibility to confirm product identity and/or purity.[5]

Aqueous Solubility Assessment: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[6] A compound must be in solution to be absorbed. We differentiate between two key types of solubility measurements relevant to different stages of drug discovery.[7]

Kinetic vs. Thermodynamic Solubility: A Strategic Choice

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer. It's a high-throughput assessment used in early discovery to quickly flag compounds that might precipitate in biological assays.[6][8] The result is often a measure of supersaturation and precipitation speed, not true equilibrium.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured by equilibrating an excess of the solid material in a buffer over an extended period (e.g., 24-48 hours).[9] This value is crucial for lead optimization and pre-formulation studies, as it represents the maximum concentration achievable under equilibrium conditions.[10]

Workflow for Solubility Determination

Caption: Workflow comparing kinetic and thermodynamic solubility assays.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility and is a cornerstone for robust characterization.

1. Preparation:

- Prepare buffers at relevant physiological pH values (e.g., pH 2.0, 6.5, and 7.4).

- Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) into separate vials for each pH condition. The excess solid is crucial to ensure equilibrium is reached with the undissolved form.[9]

2. Equilibration:

- Add a precise volume of the appropriate pH buffer (e.g., 1 mL) to each vial.

- Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

- Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. The time required should be established by measuring the dissolved concentration at various time points until it remains constant.[9]

3. Sample Processing:

- After incubation, allow the vials to stand briefly to let the larger particles settle.

- Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any undissolved solid. This step is critical to avoid artificially high results.

4. Analysis:

- Quantify the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV or LC-MS method.

- Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Anticipated Data and Interpretation

Given the basic piperidine ring, the solubility of this compound is expected to be significantly higher at lower pH values where the molecule is protonated and exists as a more soluble salt form.

| pH of Buffer | Predicted Thermodynamic Solubility (µg/mL) | Rationale |

| 2.0 | High (>200) | The piperidine nitrogen is fully protonated, forming a highly soluble cation. |

| 6.5 | Moderate (20-100) | A significant fraction of the molecule remains protonated. |

| 7.4 | Low (<10) | The molecule is predominantly in its neutral, less soluble free-base form. |

Stability Profiling: Ensuring Molecular Integrity

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12] The primary goal is to identify degradation pathways and establish a re-test period or shelf life.[13]

Forced Degradation (Stress Testing)

Forced degradation studies are the first step in this process. They involve subjecting the compound to conditions more severe than accelerated stability testing to rapidly identify potential degradation products and pathways.[14][15] This information is essential for developing a stability-indicating analytical method—a method capable of separating the intact drug from its degradation products.[16]

Logical Flow of a Forced Degradation Studydot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Fluoro-1H-benzimidazole-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.cn]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. enamine.net [enamine.net]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. snscourseware.org [snscourseware.org]

- 14. biomedres.us [biomedres.us]

- 15. researchgate.net [researchgate.net]

- 16. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to 5-Fluoro-2-piperidinyl-1H-benzoimidazole: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-fluoro-2-piperidinyl-1H-benzoimidazole scaffold represents a significant pharmacophore in modern medicinal chemistry. This guide provides a comprehensive technical overview of this class of compounds, delving into their historical context, synthetic methodologies, and burgeoning therapeutic applications. While specific data on the 2-yl isomer, 5-Fluoro-2-(piperidin-2-yl)-1H-benzoimidazole, is limited in public-domain literature, this document synthesizes the available knowledge on its closely related 3-yl and 4-yl isomers and the broader class of fluorinated benzimidazoles to provide a robust framework for researchers. We will explore the critical role of fluorine in enhancing biological activity and the mechanistic underpinnings of these compounds in targeting a range of diseases, from neurological disorders to cancer and inflammatory conditions.

Introduction: The Benzimidazole Core and the Fluorine Advantage

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in drug discovery. Its resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Many successful drugs, including the proton pump inhibitor omeprazole and the anthelmintic mebendazole, are built upon this versatile scaffold.

The strategic incorporation of a fluorine atom into the benzimidazole core, as seen in the 5-fluoro-2-piperidinyl-1H-benzoimidazole series, is a key strategy in modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This often leads to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.

Discovery and History: A Landscape of Patented Innovation

The development of related compounds, such as those with antihistaminic and antiallergic activity, dates back to the early 1990s. More recent patents have focused on their application as GLP-1 receptor agonists for diabetes and HSD17B13 inhibitors, highlighting the ongoing innovation in this chemical space. The consistent appearance of this scaffold in patents underscores its perceived value in developing novel therapeutics for a wide range of diseases.

Synthesis of the 5-Fluoro-2-piperidinyl-1H-benzoimidazole Scaffold

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry, with numerous methods reported.[2][3][4][5] A common and adaptable approach for the synthesis of 5-fluoro-2-piperidinyl-1H-benzoimidazole involves the condensation of a substituted o-phenylenediamine with a piperidine carboxylic acid derivative.

General Synthetic Protocol

The following protocol outlines a representative synthesis, which can be adapted for the specific 2-yl, 3-yl, or 4-yl piperidinyl isomers.

Step 1: Synthesis of the Benzimidazole Core

-

Reaction Setup: To a round-bottom flask, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and the desired piperidine-carboxylic acid (e.g., piperidine-2-carboxylic acid) (1.0 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or a mixture of ethanol and water. For catalysis and dehydration, a strong acid like hydrochloric acid or a milder catalyst such as trimethylsilyl chloride can be employed.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 h) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Experimental Workflow Diagram

Sources

- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]

- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

The Strategic Incorporation of Fluorine in Benzimidazole Scaffolds: A Technical Guide to Enhancing Bioactivity

Introduction: The Benzimidazole Scaffold and the Fluorine Advantage

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purines enables it to interact with a multitude of biological targets, resulting in a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4] The versatility of the benzimidazole core is evident in numerous FDA-approved drugs.[3]

The strategic introduction of fluorine into drug candidates has become a pivotal strategy in modern drug discovery.[5][6][7] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[8][9] When applied to the benzimidazole scaffold, fluorination can modulate acidity (pKa), lipophilicity, metabolic stability, and binding affinity, often leading to enhanced potency and a more favorable drug profile.[7][10][11] This guide provides an in-depth technical exploration of the role of fluorine in augmenting the bioactivity of benzimidazole derivatives, offering insights for researchers, scientists, and drug development professionals.

Part 1: The Physicochemical Impact of Fluorine on the Benzimidazole Core

The decision to incorporate fluorine into a benzimidazole-based drug candidate is driven by its predictable and powerful effects on key molecular properties. Understanding these effects is crucial for rational drug design.

Modulation of Electronic Properties and Acidity (pKa)

Fluorine is the most electronegative element, and its introduction into the benzimidazole ring system significantly alters the electron distribution. This strong electron-withdrawing inductive effect can lower the pKa of nearby functional groups.[10] For instance, fluorination on the benzene ring of the benzimidazole can decrease the basicity of the imidazole nitrogens. This modulation of pKa is critical as it can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with target proteins.[9][10]

Altering Lipophilicity and Membrane Permeability

The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule.[8][12] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier or the cell membranes of pathogens.[8][13] However, the effect of fluorine on lipophilicity is complex and position-dependent. While a single fluorine atom or a trifluoromethyl group often increases lipophilicity, the introduction of multiple fluorine atoms can sometimes lead to a decrease in this property. Careful consideration of the position and extent of fluorination is therefore essential to optimize drug absorption and distribution.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the increased metabolic stability of the resulting compound.[8][14] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[10] By strategically placing fluorine atoms at sites susceptible to metabolic attack, the in vivo half-life of a benzimidazole derivative can be significantly extended, leading to improved bioavailability and a more favorable dosing regimen.[10][15] For example, fluorination of a benzyl group attached to the benzimidazole nucleus has been shown to enhance metabolic stability.[16]

Influencing Binding Affinity and Target Interactions